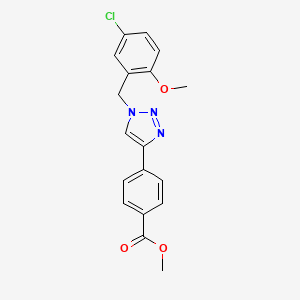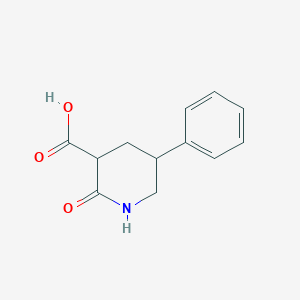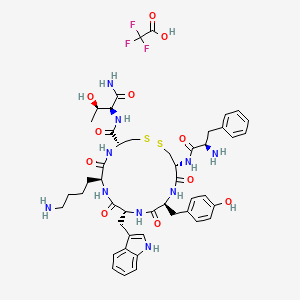
TT-232 (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TT-232 (TFA): CAP-232 (TFA) or TLN-232 (TFA) , is a structural derivative of the peptide hormone somatostatin. This compound has garnered significant attention due to its selective anti-proliferative and anti-inflammatory properties. It exhibits strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models and induces apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TT-232 (TFA) is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a disulfide bridge between cysteine residues, which is a critical step in achieving the desired biological activity. The reaction conditions typically involve the use of peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of TT-232 (TFA) involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions: TT-232 (TFA) undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Peptide coupling reactions to form amide bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: HBTU, DIPEA, and DMF for peptide coupling reactions
Major Products Formed:
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide chains with amide bonds
Wissenschaftliche Forschungsanwendungen
TT-232 (TFA) has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its role in inducing apoptosis in various tumor cell lines .
- Studied for its ability to inhibit tyrosine kinase activity and stimulate tyrosine phosphatase activity .
Medicine:
- Explored as a potential anti-tumor therapeutic agent due to its strong anti-tumor effects .
- Under investigation for its anti-inflammatory and analgesic properties .
Industry:
Wirkmechanismus
TT-232 (TFA) exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Somatostatin Receptors: TT-232 (TFA) binds to somatostatin receptors, particularly SSTR1 and SSTR4, to mediate its anti-tumor activity.
Tyrosine Kinase Inhibition: Inhibits tyrosine kinase activity, leading to reduced cell proliferation.
Tyrosine Phosphatase Stimulation: Stimulates tyrosine phosphatase activity, promoting apoptosis in tumor cells.
Pyruvate Kinase Modulation: Modulates the activity of pyruvate kinase, a key enzyme in glycolysis, to exert its anti-tumor effects.
Vergleich Mit ähnlichen Verbindungen
TT-232 (TFA) is unique compared to other somatostatin analogs due to its selective anti-proliferative and anti-inflammatory properties. Similar compounds include:
Octreotide: A long-acting somatostatin analog used to treat acromegaly and certain types of tumors.
Pasireotide: Another somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Lanreotide: A somatostatin analog used to treat acromegaly and neuroendocrine tumors.
TT-232 (TFA) stands out due to its strong anti-tumor activity and ability to induce apoptosis selectively in tumor cells .
Eigenschaften
Molekularformel |
C47H59F3N10O11S2 |
|---|---|
Molekulargewicht |
1061.2 g/mol |
IUPAC-Name |
(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33+,34+,35-,36+,37+,38+;/m1./s1 |
InChI-Schlüssel |
DONBUNHQHAMXKX-YWCUHKGISA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


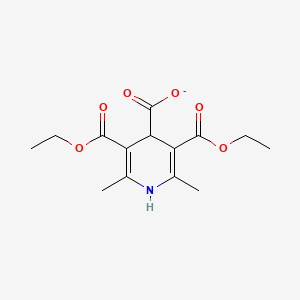
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
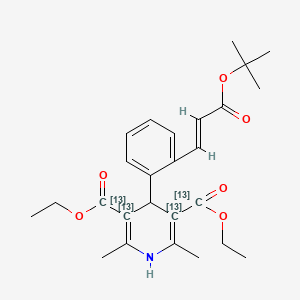
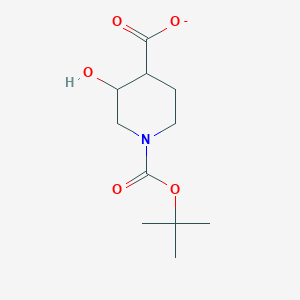


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
